3-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Description
The compound 3-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one features a coumarin core (2H-chromen-2-one) linked via a carbonyl group to a piperazine ring. The piperazine is further substituted with a pyridazine moiety bearing a pyrazole group. This hybrid structure combines pharmacophores known for diverse biological activities:
Properties
IUPAC Name |
3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c28-20(16-14-15-4-1-2-5-17(15)30-21(16)29)26-12-10-25(11-13-26)18-6-7-19(24-23-18)27-9-3-8-22-27/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQVNWZJMHYSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-one core, followed by the introduction of the piperazine-1-carbonyl group, and finally, the attachment of the 6-(1H-pyrazol-1-yl)pyridazin-3-yl moiety. Each step requires specific reagents and conditions, such as the use of strong bases, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Amide Bond Reactivity
The piperazine-linked carbonyl group is a key site for nucleophilic substitution and hydrolysis.
-
Hydrolysis :
Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine and 2H-chromen-2-one-3-carboxylic acid. Reaction rates depend on pH and temperature, with optimal yields reported at 60–80°C in aqueous ethanol . -
Nucleophilic Substitution :
The carbonyl group reacts with amines (e.g., hydrazines) to form hydrazide derivatives. For example, treatment with hydrazine hydrate generates 3-(hydrazinecarbonyl)-2H-chromen-2-one , a precursor for further heterocyclic modifications .
Pyridazine and Pyrazole Moieties
The pyridazine-pyrazole unit participates in electrophilic substitution and coordination chemistry:
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Electrophilic Aromatic Substitution :
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Metal Coordination :
Pyridazine and pyrazole act as bidentate ligands. For instance, coordination with Cu(II) in ethanol yields stable complexes, as confirmed by UV-Vis and ESR spectroscopy .
Coumarin Core
The 2H-chromen-2-one scaffold exhibits photochemical and redox activity:
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Ring-Opening Reactions :
Alkaline hydrolysis cleaves the lactone ring to form 2-hydroxycinnamic acid derivatives . -
Hydroxylation :
UV irradiation in methanol generates 6-hydroxycoumarin via radical intermediates .
Cross-Coupling Reactions
The pyridazine ring supports Pd-catalyzed couplings:
Functionalization via Cyclocondensation
The pyrazole subunit undergoes cyclocondensation with β-diketones or chalcones to form fused pyrazolo-pyridazines:
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Example :
Reaction with ethyl acetoacetate in DMF catalyzed by Cu(OTf)₂ yields pyrazolo[1,5-a]pyridazine derivatives (82% yield) .
Oxidation and Reduction
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Oxidation :
Pyrazoline intermediates (from hydrazine addition to α,β-unsaturated ketones) oxidize with MnO₂ to aromatize the pyrazole ring . -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to tetrahydropyridazine, altering electronic properties .
Biological Interactions
While not a direct reaction, the compound’s interactions with enzymes (e.g., kinases) involve:
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Hydrogen bonding via the coumarin carbonyl and pyridazine N-atoms.
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Hydrophobic interactions with the piperazine linker.
Key Data Tables
Table 1: Stability Under Hydrolytic Conditions
| pH | Temperature (°C) | Half-Life (h) | Degradation Product |
|---|---|---|---|
| 1.2 | 37 | 8.2 | 2H-chromen-2-one-3-carboxylic acid |
| 7.4 | 37 | 48.5 | <5% degradation |
Table 2: Catalytic Coupling Efficiency
| Catalyst | Ligand | Solvent | Conversion (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 78 |
| PdCl₂(PPh₃)₂ | BINAP | DMF | 65 |
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C21H24N6O
- Molecular Weight : 392.46 g/mol
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent against various diseases. Its structural components suggest possible activities such as:
- Anticancer Activity : Research indicates that chromone derivatives exhibit cytotoxic effects against cancer cell lines. The integration of the pyrazole and piperazine moieties may enhance this activity by improving bioavailability and target specificity .
- Antimicrobial Properties : Compounds containing pyrazole and pyridazine rings have shown promise in inhibiting bacterial growth, making them candidates for developing new antibiotics .
Several studies have focused on the biological activities of related compounds:
- Inhibition of Sirtuins : A study highlighted the potential of pyrazolone derivatives to inhibit sirtuin proteins, which are implicated in aging and metabolic diseases. The structure of the target compound suggests it may similarly affect these pathways .
- Glycine Transporter Inhibition : Related compounds have been designed to inhibit glycine transporters, which play a crucial role in neurotransmission. This suggests a potential application in treating neurological disorders .
Pharmacological Investigations
Pharmacological studies are critical for understanding the therapeutic potential of this compound:
- Drug Design : The unique combination of functional groups allows for modifications that can optimize activity against specific targets. Structure-activity relationship (SAR) studies are essential for developing more potent analogs .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Utilizing known synthetic routes for creating pyrazole derivatives.
- Piperazine Integration : Employing coupling reactions to attach piperazine to the core structure.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies where similar compounds have demonstrated significant biological activity:
Mechanism of Action
The mechanism of action of 3-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Substituent Effects on Bioactivity: The sulphonyl group in 3-(4-sulphonylpiperazine-carbonyl)-2H-coumarin () enhances electronegativity, favoring interactions with charged residues in antimicrobial targets. In contrast, the pyridazine-pyrazole group in the target compound may improve hydrogen bonding and selectivity for kinases or CNS receptors . The 2-fluorophenyl substituent in ’s pyridazinone derivatives increases lipophilicity, aiding blood-brain barrier penetration for serotonin receptor modulation. The target compound’s pyrazole may offer similar advantages but with reduced metabolic degradation due to heterocyclic stability .
Synthetic Pathways: The target compound’s synthesis likely involves coupling a pyridazine-pyrazole intermediate to a coumarin-piperazine precursor, as seen in (sulphonylation) and (pyridazinone functionalization).
Biological Performance: Antimicrobial Activity: Pyrazole-chromone hybrids () show moderate antifungal activity. The target compound’s piperazine linker may enhance solubility, improving bioavailability compared to less polar analogs . CNS Applications: Piperazine-pyridazine derivatives () exhibit serotonin receptor affinity.
Research Findings and Mechanistic Insights
- Cytotoxicity : Coumarin-piperazine derivatives in demonstrated cytotoxicity against cancer cell lines, likely via apoptosis induction. The target compound’s pyridazine-pyrazole group may enhance this by inhibiting kinases like EGFR or VEGFR .
- Isomerization Stability : While pyrazolopyrimidines in undergo isomerization, the target compound’s rigid pyridazine-pyrazole system likely resists such changes, ensuring metabolic stability .
- Antioxidant Potential: Chromone-pyrazole hybrids () exhibit radical scavenging. The coumarin core in the target compound may synergize with pyrazole to amplify antioxidant effects .
Biological Activity
The compound 3-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chromenone core , a pyridazinyl moiety , and a piperazine group , which contribute to its biological profile. The structural formula can be represented as follows:
Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and pathways:
- Inhibition of SHP2 Activity : The compound has been reported to inhibit the activity of SHP2, a protein involved in various signaling pathways that regulate cell growth and differentiation. This inhibition can potentially lead to therapeutic effects in cancers where SHP2 is overactive .
- Antiviral Activity : Preliminary studies suggest that derivatives containing the pyrazole moiety demonstrate antiviral properties against various viruses, including those responsible for respiratory infections. The mechanism may involve interference with viral replication processes .
Table 1: Biological Activity Overview
| Activity Type | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| SHP2 Inhibition | Enzymatic assay | 0.5 | |
| Antiviral Efficacy | Viral plaque reduction assay | 10 | |
| Cytotoxicity | MTT assay on Vero cells | >100 |
Structure-Activity Relationship (SAR)
The SAR studies have highlighted the importance of specific functional groups in enhancing biological activity:
- Pyrazole Substituents : Variations in the pyrazole substitution patterns significantly affect the compound's potency against SHP2 and other targets. For instance, compounds with halogen substitutions on the pyrazole ring showed enhanced inhibitory activity compared to their non-halogenated counterparts .
- Piperazine Linkage : The piperazine ring's position and substituents also play a crucial role in modulating biological activity, affecting both binding affinity and selectivity towards target enzymes .
Case Study 1: Anticancer Activity
In a study focusing on lung cancer cell lines, derivatives of this compound were evaluated for their ability to induce apoptosis. Notably, one derivative was found to selectively inhibit H322 lung cancer cells by inducing apoptotic pathways, demonstrating its potential as an anticancer agent .
Case Study 2: Antiviral Efficacy
Another investigation assessed the antiviral properties against herpes simplex virus type 1 (HSV-1). The compound exhibited significant inhibition of viral plaque formation, indicating its potential as an antiviral therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodology :
- The compound can be synthesized via multi-step condensation and cyclization reactions. For example, the coumarin core (2H-chromen-2-one) is first functionalized at the 3-position with a carbonyl group, followed by coupling to a piperazine intermediate. The pyridazine-pyrazole moiety can be introduced via Claisen-Schmidt condensation or hydrazine hydrate-mediated cyclization (as seen in structurally similar pyridazinone and pyrazoline derivatives) .
- Optimization tips:
- Use anhydrous solvents (e.g., ethanol or acetonitrile) to minimize side reactions.
- Control reaction temperature (e.g., reflux at 80–100°C for 5–6 hours) to balance yield and purity .
- Monitor intermediates by TLC and purify via recrystallization (ethanol or ethyl acetate) .
Q. How should researchers validate the structural integrity of this compound and its intermediates?
- Methodology :
- Spectral characterization :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrazole protons at δ 6.5–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for coumarin and ~1650 cm⁻¹ for amide/piperazine) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism in heterocyclic moieties (e.g., pyridazine-pyrazole linkage) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for piperazine-pyridazine-coumarin hybrids?
- Methodology :
- Comparative SAR studies : Systematically modify substituents (e.g., pyrazole vs. triazole, halogenation on coumarin) and correlate changes with bioactivity .
- Computational modeling : Use DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps, charge distribution) on binding to biological targets (e.g., kinases, GPCRs) .
- Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for solubility artifacts .
Q. How can researchers design analogs of this compound to improve pharmacokinetic properties without compromising activity?
- Methodology :
- Bioisosteric replacement : Substitute the pyridazine ring with pyrimidine or triazole to enhance metabolic stability .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters on the coumarin carbonyl) to improve oral bioavailability .
- LogP optimization : Use substituents like methoxy or trifluoromethyl to balance hydrophilicity/lipophilicity (target LogP ~2–4) .
Q. What experimental and computational approaches are suitable for studying the compound’s interaction with biological targets?
- Methodology :
- In vitro assays :
- Fluorescence polarization for binding affinity to enzymes (e.g., cytochrome P450 isoforms) .
- SPR (surface plasmon resonance) for real-time kinetics with receptors .
- In silico tools :
- Molecular docking (AutoDock Vina) to predict binding poses in active sites .
- MD simulations (GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. How to address discrepancies in solubility data reported for similar coumarin-piperazine derivatives?
- Methodology :
- Standardize measurement protocols : Use buffered solutions (e.g., PBS pH 7.4) and shake-flask/HPLC methods for consistency .
- Thermodynamic solubility vs. kinetic solubility : Distinguish equilibrium solubility (24-hour incubation) from apparent solubility (short-term assays) .
- Counterion effects : Compare hydrochloride salts vs. free bases, as ionizable piperazine groups significantly impact solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
